

Application Note: Mass Spectrometry Analysis of Awl 60 Metabolites

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Compound of Interest

Compound Name: Awl 60

Cat. No.: B1665861

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Awl 60 is a novel therapeutic agent with significant potential in modulating cellular signaling pathways. Understanding its metabolic fate is crucial for evaluating its efficacy, pharmacokinetics, and potential toxicity. This application note provides a comprehensive overview and detailed protocols for the identification and quantification of **Awl 60** metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are designed to provide a robust framework for researchers engaged in the preclinical and clinical development of **Awl 60**.

Quantitative Data Summary

The following table structure is recommended for summarizing the quantitative analysis of **Awl 60** and its primary metabolites in a given biological matrix (e.g., plasma, cell lysate).

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Concentration (ng/mL) \pm SD
Awl 60	5.2	450.2	288.1	150.3 \pm 12.1
Metabolite M1 (Hydroxy-Awl 60)	4.8	466.2	304.1	85.6 \pm 7.9
Metabolite M2 (Glucuronide-Awl 60)	3.5	626.2	450.2	45.2 \pm 5.3
Metabolite M3 (N-desmethyl-Awl 60)	5.5	436.2	274.1	22.1 \pm 3.5

Experimental Protocols

1. Metabolite Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of metabolites from cells grown in tissue culture.[\[1\]](#)[\[2\]](#)

Materials:

- Ice-cold methanol (MS-grade)[\[1\]](#)[\[2\]](#)
- Milli-Q water
- Phosphate-buffered saline (PBS), 37°C
- Liquid nitrogen (optional but recommended for rapid metabolism quenching)[\[1\]](#)
- Cell scraper
- 1.5 mL microcentrifuge tubes
- Centrifuge (capable of >13,000 rpm, preferably refrigerated)

Procedure:

- Remove the cell culture medium from a confluent dish of cells. For analysis of extracellular metabolites, retain 1 mL of the medium.
- Wash the cells twice by adding 5 mL of 37°C PBS, swirling, and discarding the buffer. This step removes excess media.
- To rapidly halt metabolic activity, snap freeze the cells by adding approximately 10 mL of liquid nitrogen, ensuring all cells are covered.
- Before all the liquid nitrogen has evaporated, add 500 µL of ice-cold 80% methanol to the dish. Swirl gently for at least 3 minutes to ensure all cells are in contact with the methanol.
- Using a cell scraper, thoroughly scrape the cells to detach them and create a suspension in the methanol.
- Transfer the cell lysate suspension to a 1.5 mL microcentrifuge tube on ice.
- Centrifuge the lysate at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube.
- Store the metabolite extract at -80°C until LC-MS analysis. Avoid repeated freeze-thaw cycles.

2. Metabolite Extraction from Tissue Samples

This protocol is designed for the extraction of metabolites from frozen tissue samples.

Materials:

- 2 mL bead beating tubes with ceramic beads
- Ice-cold 80% methanol (degassed)

- Cold degassed chloroform (CHCl_3)
- Cold degassed H_2O
- Bead beater homogenizer
- Centrifuge (capable of 16,100 x g, refrigerated)
- Vacuum concentrator (e.g., SpeedVac)

Procedure:

- Transfer 50-100 mg of snap-frozen tissue to a pre-chilled 2 mL bead beating tube.
- Add 400 μL of ice-cold 80% methanol to the tube and homogenize using a bead beater for 30 seconds.
- Centrifuge at 100 x g for 5 minutes at 4°C. Transfer 300 μL of the supernatant to a new 2 mL tube and keep it cold.
- Repeat the homogenization (step 2) and centrifugation/supernatant collection (step 3) two more times, pooling the supernatants. The total volume should be approximately 1 mL.
- Add 200 μL of cold degassed H_2O and vortex well.
- Add 800 μL of cold degassed chloroform, resulting in a methanol:chloroform:water ratio of 2:2:1, and vortex thoroughly.
- Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
- Carefully transfer 800 μL of the top aqueous phase (containing polar metabolites) to a clean 1.5 mL tube.
- Dry the aqueous extract in a vacuum concentrator without heat.
- Reconstitute the dried sample in 40 μL of degassed H_2O , vortex, and centrifuge at 16,100 x g for 15 minutes at 4°C.

- Transfer 30 μ L of the supernatant to a mass spectrometry vial for analysis.

3. LC-MS/MS Analysis

Instrumentation:

- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

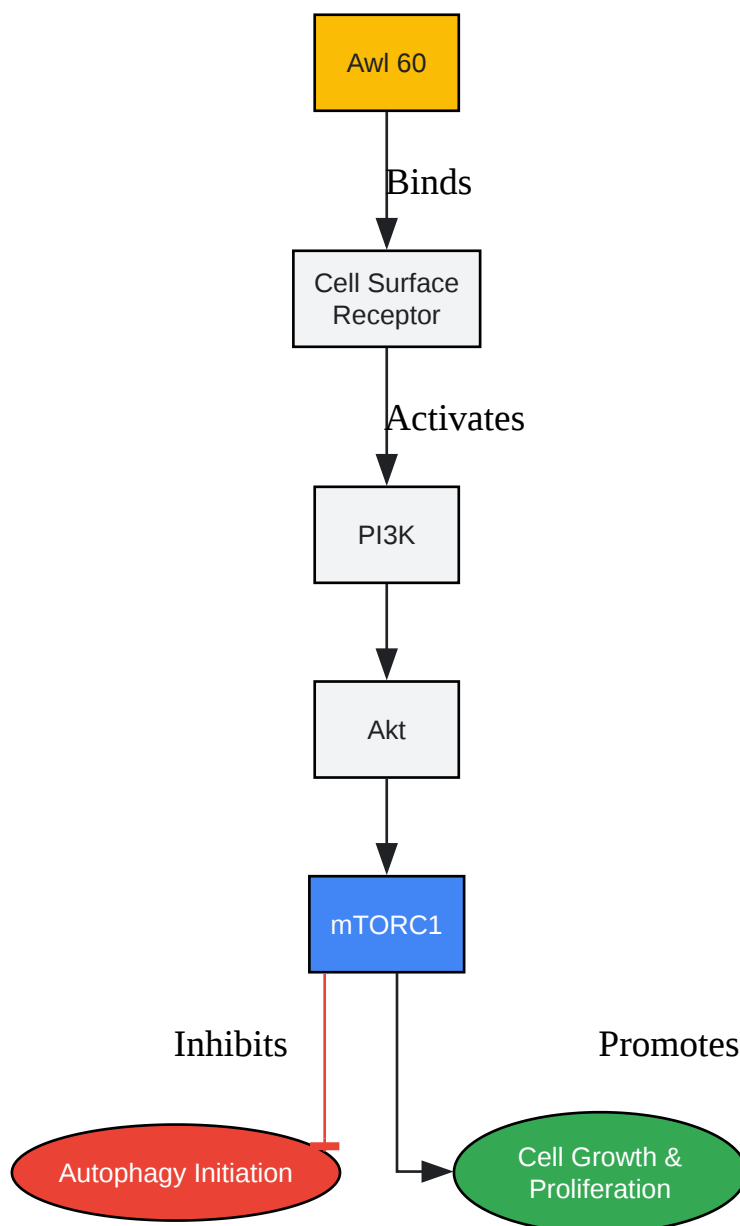
MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
- Scan Type: Full scan for initial screening, followed by product ion scans (tandem MS or MS/MS) for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325°C

- Gas Flow: 8 L/min
- Nebulizer Pressure: 45 psi

Visualizations

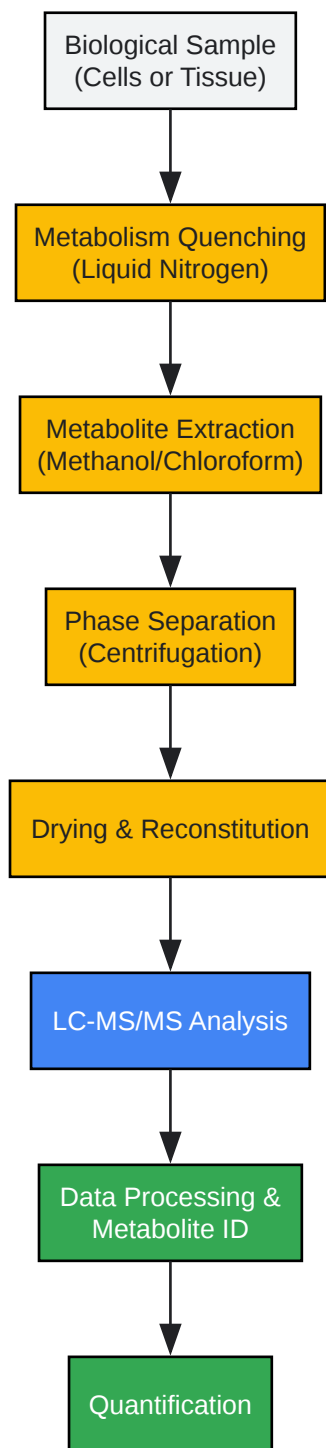
Hypothetical Signaling Pathway Modulated by **Awl 60**



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Caption: Hypothetical signaling pathway where **Awl 60** modulates mTORC1 activity.

Experimental Workflow for Metabolite Analysis



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Caption: General experimental workflow for mass spectrometry-based metabolomics.

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References

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